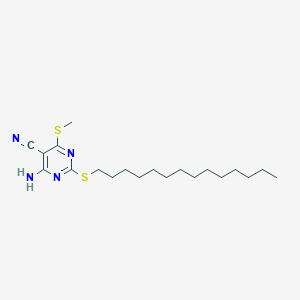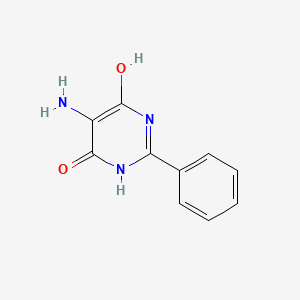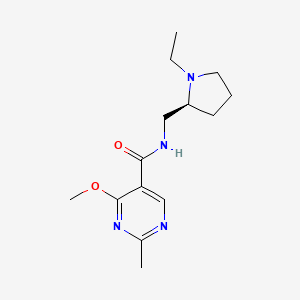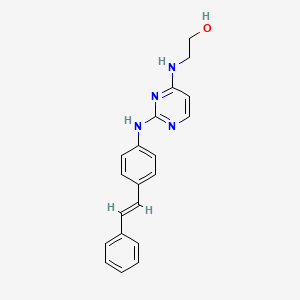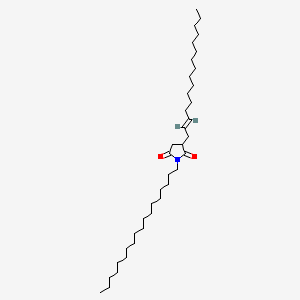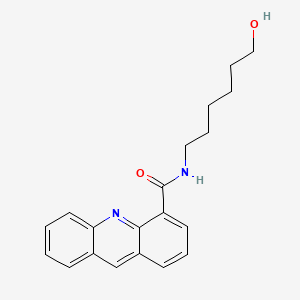
N-(6-Hydroxyhexyl)-4-acridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Hydroxyhexyl)-4-acridinecarboxamide is a chemical compound with the following structure:
C25H25NO2
Preparation Methods
The synthetic route to N-(6-Hydroxyhexyl)-4-acridinecarboxamide involves the following steps:
Acridine Derivative Synthesis: Start with an acridine derivative (e.g., 9-acridinecarboxaldehyde) and react it with 6-hydroxyhexylamine under appropriate conditions to form the desired compound.
Protection and Deprotection: Protect the amino group (e.g., using tert-butyloxycarbonyl, Boc) to prevent unwanted reactions during subsequent steps. Afterward, deprotect the Boc group to obtain the final product.
Industrial production methods may involve large-scale synthesis using optimized conditions and purification techniques.
Chemical Reactions Analysis
N-(6-Hydroxyhexyl)-4-acridinecarboxamide can undergo various reactions:
Oxidation: It may be oxidized to form acridinecarboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction yields the alcohol form, while oxidation leads to carboxylic acid derivatives.
Scientific Research Applications
N-(6-Hydroxyhexyl)-4-acridinecarboxamide finds applications in:
Medicine: Investigated for potential anticancer properties due to its acridine scaffold.
Biology: Used as a fluorescent probe in cellular imaging studies.
Chemistry: Serves as a building block for acridine-based ligands and materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, such as DNA or proteins. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
N-(6-Hydroxyhexyl)-4-acridinecarboxamide shares structural features with other acridine derivatives, including JWH 019 . its unique hydroxyhexyl side chain distinguishes it from related compounds.
Similar compounds:
Properties
CAS No. |
142038-96-8 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(6-hydroxyhexyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c23-13-6-2-1-5-12-21-20(24)17-10-7-9-16-14-15-8-3-4-11-18(15)22-19(16)17/h3-4,7-11,14,23H,1-2,5-6,12-13H2,(H,21,24) |
InChI Key |
WGWFFHQBAWNYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


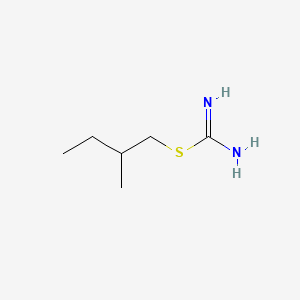
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
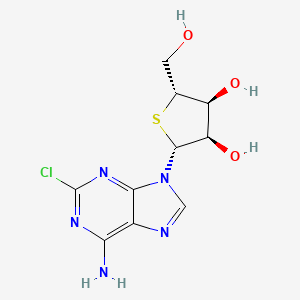
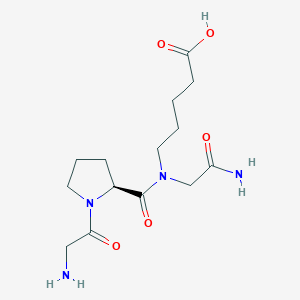

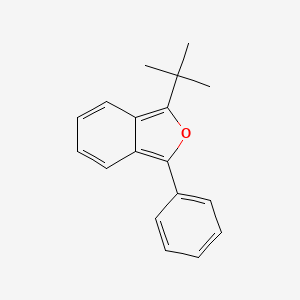
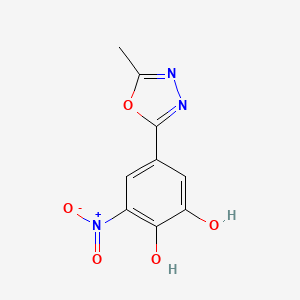
![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
